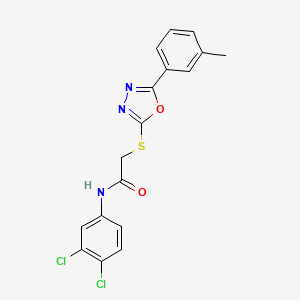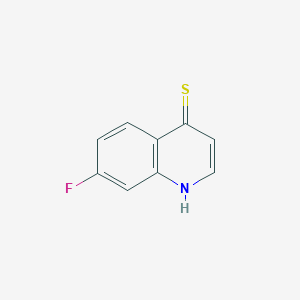
2-Chloropyridine-4-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropyridine-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4Cl3NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloropyridine-4-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the chlorination of pyridine derivatives. For instance, the chlorination of 2-hydroxypyridine with phosphoryl chloride can yield 2-chloropyridine . Another method involves the reaction of pyridine-N-oxides with chlorinating agents to produce 2-chloropyridines in high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of advanced reaction conditions and catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyridine-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can react with nucleophiles to form substituted pyridine derivatives.
Oxidation Reactions: It can be oxidized to form 2-chloropyridine-N-oxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions of this compound include various substituted pyridine derivatives. These products have significant applications in the pharmaceutical and agrochemical industries .
Scientific Research Applications
2-Chloropyridine-4-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloropyridine-4-sulfonyl chloride hydrochloride involves its interaction with nucleophiles. The compound undergoes substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the chlorine atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
3-Chloropyridine: Another isomer of chloropyridine with similar applications.
4-Chloropyridine: Used in the synthesis of various organic compounds.
Uniqueness
2-Chloropyridine-4-sulfonyl chloride hydrochloride is unique due to the presence of both a sulfonyl chloride group and a chlorine atom on the pyridine ring. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C5H4Cl3NO2S |
|---|---|
Molecular Weight |
248.5 g/mol |
IUPAC Name |
2-chloropyridine-4-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C5H3Cl2NO2S.ClH/c6-5-3-4(1-2-8-5)11(7,9)10;/h1-3H;1H |
InChI Key |
MPZOSCFPUQJVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784823.png)




![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)
![6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11784860.png)


![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)

![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)

